Tubulin polymerization-IN-47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

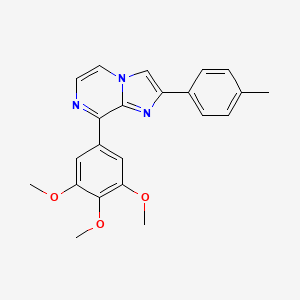

Molecular Formula |

C22H21N3O3 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-(4-methylphenyl)-8-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]pyrazine |

InChI |

InChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-25-10-9-23-20(22(25)24-17)16-11-18(26-2)21(28-4)19(12-16)27-3/h5-13H,1-4H3 |

InChI Key |

SFOULTOXUOSZBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tubulin Polymerization-IN-47: A Novel Colchicine-Binding Site Inhibitor for Neuroblastoma

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-47, also identified as compound 4h, is a novel and potent small molecule inhibitor of tubulin polymerization.[1][2] Developed as part of a series of fused imidazo[1,2-a]pyrazine-based compounds, it demonstrates significant anti-proliferative activity against neuroblastoma cell lines, including those resistant to conventional chemotherapeutics like vincristine.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound, intended to support further research and drug development efforts in oncology.

Discovery and Design

The development of this compound stemmed from a targeted effort to create novel colchicine-binding site inhibitors (CBSIs) with enhanced metabolic stability and potent efficacy against neuroblastoma.[1][2] The imidazo[1,2-a]pyrazine scaffold was selected due to its established and diverse applications in medicinal chemistry.[1][4] The design strategy focused on optimizing the substitution pattern on the imidazopyrazine core to improve binding affinity at the colchicine site on β-tubulin and to enhance the overall pharmacological profile of the compounds.[1]

Synthesis of this compound (Compound 4h)

The synthesis of this compound follows a multi-step synthetic route common for imidazo[1,2-a]pyrazine derivatives. The general approach involves the condensation of a 2-aminopyrazine derivative with an α-haloketone to form the core heterocyclic structure.

General Synthetic Scheme:

References

- 1. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function [mdpi.com]

- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Tubulin Polymerization-IN-47 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-47, also identified as Compound 4h, is a potent, small molecule inhibitor of tubulin polymerization.[1] Belonging to the fused imidazopyrazine class of compounds, it demonstrates significant anti-proliferative and antimitotic activity, particularly in neuroblastoma cell lines.[1] This technical guide provides an in-depth overview of the core effects of this compound on microtubule dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] The compound is believed to exert its effects by binding to the colchicine-binding site on β-tubulin.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound (Compound 4h) in inhibiting cancer cell proliferation and tubulin polymerization.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Description | GI50 (µM) |

| Kelly | MYCN-amplified neuroblastoma | 0.012 |

| CHP-134 | MYCN-amplified neuroblastoma | 0.007 |

GI50 (Growth Inhibition 50) is the concentration of the compound that causes 50% inhibition of cell growth. Data extracted from Thammathong et al., 2023.[1]

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | Concentration | % Inhibition |

| This compound (4h) | 5 µM | ~95% |

| Colchicine (Control) | 5 µM | ~95% |

Data represents the percentage inhibition of purified tubulin polymerization. Data extracted from Thammathong et al., 2023.[1]

Effects on Microtubule Dynamics and Cellular Processes

Disruption of the Microtubule Network

Immunofluorescence studies have shown that treatment with this compound leads to a significant disruption of the intracellular microtubule network. In treated cells, the well-defined filamentous microtubule structure is lost, resulting in a diffuse and disorganized tubulin staining pattern. This confirms the compound's ability to interfere with microtubule integrity within a cellular context.[1]

Mitotic Arrest

By disrupting the formation and function of the mitotic spindle, a critical structure composed of microtubules, this compound causes cells to arrest in the G2/M phase of the cell cycle. This is evidenced by an increased population of cells in G2/M as determined by flow cytometry and an increase in the levels of mitotic markers such as Cyclin B1 and phosphorylated Histone H3 (Ser10).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability Assay

-

Cell Plating: Kelly and CHP-134 neuroblastoma cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from low nanomolar to micromolar concentrations) for 72 hours.

-

Viability Assessment: Cell viability is determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to DMSO-treated control cells to calculate the GI50 values.[1]

In Vitro Tubulin Polymerization Assay

-

Reaction Setup: The assay is performed using a tubulin polymerization assay kit (Cytoskeleton, Inc.). Purified porcine tubulin (3 mg/mL) is resuspended in G-PEM buffer containing GTP and a fluorescent reporter.

-

Compound Addition: this compound, colchicine (negative control), paclitaxel (positive control), or DMSO (vehicle control) is added to the tubulin solution at a final concentration of 5 µM.

-

Polymerization Monitoring: The mixture is incubated at 37°C, and the fluorescence intensity is measured every minute for 60 minutes using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The rate and extent of polymerization are determined from the fluorescence curves.[1]

Immunofluorescence Microscopy

-

Cell Culture and Treatment: Kelly cells are grown on coverslips and treated with 100 nM this compound or DMSO for 24 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

-

Immunostaining: The microtubule network is stained using a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on microscope slides, and images are captured using a fluorescence microscope.[1]

Cell Cycle Analysis

-

Cell Treatment: Kelly or CHP-134 cells are treated with 100 nM this compound or DMSO for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.[1]

Signaling Pathways and Logical Relationships

The primary mechanism of this compound is the direct inhibition of tubulin polymerization, which in turn disrupts microtubule dynamics. This leads to mitotic arrest and ultimately apoptosis. The following diagrams illustrate these relationships.

Caption: Mechanism of action for this compound.

Caption: General experimental workflow for cellular assays.

Conclusion

This compound is a highly effective inhibitor of tubulin polymerization with potent activity against neuroblastoma cells. Its mechanism of action involves the direct disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound. Further studies are warranted to explore its detailed effects on the different phases of microtubule dynamic instability and its efficacy in in vivo models.

References

Investigating the Binding Site of Tubulin Polymerization-IN-47 on Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tubulin inhibitor, Tubulin polymerization-IN-47, also identified in scientific literature as Compound 4h. This document details its mechanism of action, specifically focusing on its binding site on the tubulin protein. While direct binding affinity data for this specific compound is not publicly available, this guide compiles the existing inhibitory concentration data and provides context by comparing it with other known tubulin inhibitors. Furthermore, detailed experimental protocols for characterizing such compounds are provided, alongside visualizations of the experimental workflows, to aid researchers in the study of this and similar molecules.

Introduction to this compound

This compound is a potent small molecule inhibitor of tubulin polymerization and a mitotic inhibitor.[1] It belongs to a class of compounds based on a fused imidazopyrazine core.[2] These compounds have demonstrated significant anti-proliferative activity, particularly against neuroblastoma cell lines.[1][3] The primary mechanism of action for this class of molecules is the disruption of microtubule dynamics, which is essential for cell division, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The Binding Site of this compound on Tubulin

Based on studies of its structural class (fused imidazopyrazine-based inhibitors), this compound (Compound 4h) is characterized as a colchicine binding site inhibitor .[2] The colchicine binding site is a well-established target for microtubule-destabilizing agents and is located at the interface between the α- and β-tubulin subunits of the tubulin heterodimer.[4] Molecules that bind to this site physically obstruct the curved-to-straight conformational change that tubulin dimers must undergo to polymerize into microtubules.[4] This inhibition of polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.

While a specific crystal structure of this compound bound to tubulin is not available in the public domain, molecular dynamics simulations of Compound 4h in complex with tubulin suggest stable binding within the colchicine pocket.[3]

Quantitative Data

Currently, the direct binding affinity (e.g., dissociation constant, Kd) of this compound for tubulin has not been reported in the literature. However, its potent anti-proliferative activity has been quantified through IC50 values in cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) | Reference |

| Chp-134 (Neuroblastoma) | 7 | [1] |

| Kelly (Neuroblastoma) | 12 | [1] |

To provide a broader context for researchers, the following table presents the binding affinities of other well-characterized colchicine binding site inhibitors.

Table 2: Binding Affinities of Known Colchicine Site Inhibitors

| Compound | Binding Affinity (Kd) | Reference |

| Colchicine | ~1.4 µM | [5] |

| Nocodazole | ~1 µM | [6] |

| Podophyllotoxin | ~0.5 µM | [6] |

| Combretastatin A-4 | Varies by method |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of tubulin inhibitors like this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin in real-time.

-

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (this compound)

-

Positive control (e.g., Paclitaxel for polymerization, Colchicine for inhibition)

-

Negative control (DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorometer

-

-

Procedure:

-

Prepare the assay buffer and keep it on ice.

-

Reconstitute the lyophilized tubulin in the assay buffer to a final concentration of 2 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Add 5 µL of the compound dilutions to the wells of the pre-warmed (37°C) 96-well plate.

-

Add the fluorescent reporter (e.g., DAPI to 6.3 µM) to the tubulin solution.[7]

-

Initiate the polymerization by adding 45 µL of the tubulin/reporter solution to each well.

-

Immediately place the plate in the fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) with excitation at ~360 nm and emission at ~450 nm.[8]

-

Plot the fluorescence intensity versus time to generate polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Competitive Binding Assay (Fluorescence-Based)

This assay determines if a test compound binds to the same site as a known fluorescent ligand (in this case, colchicine).

-

Materials:

-

Purified tubulin

-

Assay buffer (as above)

-

Colchicine (as a fluorescent probe)

-

Test compound (this compound)

-

Known colchicine site binder (e.g., Nocodazole, as a positive control)[9]

-

Known non-colchicine site binder (e.g., Paclitaxel, as a negative control)[9]

-

96-well, black, flat-bottom microplate

-

Fluorometer

-

-

Procedure:

-

Prepare a solution of tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in the assay buffer.[9]

-

Prepare serial dilutions of this compound and control compounds.

-

In the wells of the microplate, mix the tubulin-colchicine solution with the different concentrations of the test and control compounds.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[9]

-

Measure the fluorescence of colchicine (excitation ~360 nm, emission ~435 nm). The intrinsic fluorescence of colchicine increases upon binding to tubulin.

-

A decrease in fluorescence intensity indicates that the test compound has displaced colchicine from its binding site.

-

Plot the percentage of fluorescence inhibition against the logarithm of the competitor concentration to determine the IC50 for displacement.

-

Caption: Workflow for the competitive colchicine binding assay.

Immunofluorescence Staining of Cellular Microtubules

This method visualizes the effect of the compound on the microtubule network within cultured cells.

-

Materials:

-

Adherent cells (e.g., HeLa, neuroblastoma cell lines) cultured on glass coverslips

-

This compound

-

Paraformaldehyde (PFA) or ice-cold methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 18-24 hours).

-

Wash the cells with PBS.

-

Fix the cells with either 4% PFA for 10-20 minutes at room temperature or ice-cold methanol for 5-10 minutes at -20°C.[10][11]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-20 minutes.[11]

-

Wash with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.[11]

-

Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.[11]

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

-

Caption: Workflow for immunofluorescence staining of microtubules.

Signaling Pathways and Logical Relationships

Tubulin inhibitors like this compound initiate a signaling cascade that leads to cell cycle arrest and apoptosis. The logical relationship of these events is depicted below.

Caption: Signaling cascade initiated by tubulin polymerization inhibitors.

Conclusion

This compound (Compound 4h) is a potent inhibitor of tubulin polymerization that acts by binding to the colchicine site on the tubulin heterodimer. While its direct binding affinity remains to be determined, its low nanomolar IC50 values against neuroblastoma cell lines highlight its potential as an anti-cancer agent. The experimental protocols detailed in this guide provide a framework for the further characterization of this and other novel tubulin inhibitors. Future research, including X-ray crystallography or advanced NMR studies, would be invaluable in elucidating the precise molecular interactions between this compound and its binding site, which could guide the development of next-generation microtubule-targeting drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]

- 6. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro tubulin polymerization assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]

- 11. ptglab.com [ptglab.com]

Early-Stage Research Technical Guide: Tubulin Polymerization-IN-47 as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-47, also identified as compound 4h, is a novel, early-stage small molecule inhibitor of tubulin polymerization with potent cytotoxic activity against neuroblastoma cell lines.[1][2] As a member of the fused imidazo[1,2-a]pyrazine class of compounds, it acts as a mitotic inhibitor by binding to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3][4] This technical guide provides a comprehensive overview of the preclinical in vitro data and the methodologies used in the initial research of this compound.

Mechanism of Action

This compound functions as a microtubule-destabilizing agent. It specifically targets the colchicine binding site at the interface of α- and β-tubulin heterodimers.[1][3] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[5]

Quantitative Data

The in vitro cytotoxic activity of this compound (compound 4h) has been evaluated against a panel of human neuroblastoma cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Cell Line | IC50 (nM) | Reference |

| Chp-134 | 7 | [1] |

| Kelly | 12 | [1] |

| Be(2)C | Not explicitly quantified, but activity is noted. | [1] |

Experimental Protocols

Cell Viability Assay

The cytotoxic effects of this compound were determined using a standard cell viability assay.

-

Cell Culture: Human neuroblastoma cell lines (Chp-134, Kelly, and Be(2)C) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, cells were treated with a serial dilution of this compound.

-

After a 72-hour incubation period, a resazurin-based reagent (e.g., alamarBlue) was added to each well.

-

The plates were incubated for an additional 4-6 hours to allow for the metabolic conversion of resazurin.

-

Fluorescence was measured using a plate reader at an excitation/emission wavelength of 560/590 nm.

-

The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a nonlinear regression model.

-

In Vitro Tubulin Polymerization Assay

The direct inhibitory effect of this compound on tubulin polymerization was assessed using a fluorescence-based in vitro assay.

-

Reagents:

-

Purified bovine brain tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine triphosphate)

-

Fluorescent reporter dye (e.g., DAPI)

-

Positive control: Colchicine

-

Negative control: Paclitaxel

-

-

Assay Procedure:

-

A reaction mixture containing tubulin, polymerization buffer, and GTP was prepared.

-

This compound or control compounds were added to the reaction mixture.

-

The reaction was initiated by incubating the plate at 37°C.

-

The fluorescence of the reporter dye, which increases upon binding to polymerized microtubules, was monitored over time using a fluorescence plate reader.

-

The rate and extent of tubulin polymerization were determined by analyzing the fluorescence curves.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

References

- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]

- 3. mdpi.com [mdpi.com]

- 4. Colchicine Binding Site Tubulin Inhibitors Impair Vincristine-Resistant Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tubulin Polymerization-IN-47: Mechanism of Action and Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin Polymerization-IN-47, also identified as compound 4h in foundational research, is a potent, small-molecule inhibitor of tubulin polymerization.[1][2] As a member of the fused imidazopyrazine class of compounds, it demonstrates significant cytotoxic effects against cancer cells, particularly neuroblastoma, by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its quantifiable impact on cell cycle progression, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a mitotic inhibitor by directly interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1][2]

The compound binds to the colchicine binding site on the β-tubulin subunit, preventing the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis. Molecular docking studies suggest that the N-7 nitrogen of the imidazo[1,2-a]pyrazine core of this compound forms a hydrogen bond with the β-Asp249 NH backbone, contributing to its high binding affinity and potent inhibitory effect on tubulin polymerization.[1]

The inhibition of microtubule formation activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation. This activation prevents the cell from proceeding from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1] The sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and effects.

| Cell Line | IC50 (nM) |

| Chp-134 (Neuroblastoma) | 7 |

| Kelly (Neuroblastoma) | 12 |

| Table 1: In vitro cytotoxicity of this compound in neuroblastoma cell lines.[1][2] |

| Treatment (Kelly Cells, 24h) | % of Cells in G2/M Phase |

| Control (DMSO) | ~15% |

| This compound (100 nM) | >60% |

| Colchicine (positive control) | >60% |

| Table 2: Effect of this compound on cell cycle distribution in the Kelly neuroblastoma cell line.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin can be monitored by measuring the increase in fluorescence of a reporter molecule that preferentially binds to polymerized microtubules.

Protocol:

-

A reaction mixture is prepared containing purified tubulin, a fluorescence reporter, and GTP in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

-

The reaction is initiated by warming the mixture to 37°C in a 96-well plate.

-

This compound or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer, or DMSO as a vehicle control) is added to the wells.

-

The fluorescence intensity is measured at regular intervals over a period of time (e.g., 60 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

The rate and extent of tubulin polymerization are determined by analyzing the fluorescence kinetics. A decrease in the rate and final fluorescence intensity compared to the control indicates inhibition of polymerization.

Cell Viability Assay (IC50 Determination)

This assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%.

Protocol:

-

Cancer cells (e.g., Chp-134, Kelly) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), a reagent such as resazurin or MTT is added to the wells. This reagent is converted into a fluorescent or colored product by metabolically active cells.

-

The fluorescence or absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cells are seeded in culture plates and treated with this compound (e.g., 100 nM), a positive control (e.g., colchicine), or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are then washed and incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase to prevent staining of RNA.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting data is used to generate a histogram where the x-axis represents fluorescence intensity (proportional to DNA content) and the y-axis represents the number of cells.

-

The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates a block in mitosis.[1]

Immunofluorescence Microscopy of Microtubules

This method allows for the direct visualization of the microtubule network within cells.

Protocol:

-

Cells are grown on coverslips and treated with this compound, a control compound, or a vehicle control.

-

After treatment, the cells are fixed with a suitable fixative (e.g., paraformaldehyde or methanol) to preserve their cellular structure.

-

The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular components.

-

The cells are incubated with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin or anti-β-tubulin antibody).

-

After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.

-

The cell nuclei are often counterstained with a DNA-binding dye like DAPI.

-

The coverslips are mounted on microscope slides, and the microtubule network is visualized using a fluorescence microscope. Disruption of the fine filamentous microtubule network and condensation of tubulin around the nucleus are indicative of tubulin polymerization inhibition.[1]

Visualizations

Signaling Pathway

References

Methodological & Application

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay Using "Tubulin polymerization-IN-47"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization (growth), depolymerization (shrinkage), and a steady-state equilibrium, makes them a key target for anticancer drug development. Agents that interfere with tubulin dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. "Tubulin polymerization-IN-47" is a potent small molecule inhibitor of tubulin polymerization, showing promise in the inhibition of cancer cell proliferation.[1][2]

This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory effects of "this compound". The assay monitors the polymerization of purified tubulin into microtubules, a process that can be measured by changes in light scattering or fluorescence.

Principle of the Assay

The in vitro tubulin polymerization assay is based on the principle that the polymerization of tubulin into microtubules leads to an increase in light scattering or a change in the fluorescence of a reporter molecule.[3] This process typically follows a sigmoidal curve with three distinct phases:

-

Nucleation: The initial and rate-limiting step where tubulin dimers associate to form small oligomers, or "seeds".

-

Growth (Elongation): A rapid phase where tubulin dimers are added to the ends of the newly formed microtubule seeds.

-

Steady State: A plateau phase where the rate of polymerization is balanced by the rate of depolymerization.

By monitoring the signal over time, the effect of compounds like "this compound" on the kinetics of tubulin polymerization can be quantified. Inhibitors of tubulin polymerization typically reduce the rate and extent of polymerization.

Data Presentation

The inhibitory effect of "this compound" on tubulin polymerization can be quantified by measuring the extent of polymerization at the steady-state phase in the presence of the compound compared to a vehicle control. The following table summarizes representative data for "this compound" (also referred to as compound 4h in some literature) and control compounds in an in vitro tubulin polymerization assay.

| Compound | Concentration (µM) | Polymerization at Steady State (% of Control) | Effect on Tubulin Polymerization |

| DMSO (Vehicle Control) | 0.1% | 100% | No Inhibition |

| This compound | 5 | ~20-30% | Inhibition |

| Colchicine (Positive Control) | 5 | ~20-30% | Inhibition |

| Paclitaxel (Positive Control) | 5 | >100% | Promotion |

Note: The data for "this compound" is estimated from graphical representations in the cited literature, as specific numerical IC50 values from in vitro polymerization assays are not explicitly stated. The primary literature demonstrates potent inhibition at 5 µM, comparable to the known inhibitor colchicine.[1][2]

Experimental Protocols

This section details the methodology for a fluorescence-based in vitro tubulin polymerization assay, a sensitive and widely used method.

Materials and Reagents

-

Tubulin protein (>99% pure, porcine brain derived)

-

"this compound"

-

GTP (Guanosine-5'-triphosphate) solution

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Paclitaxel (positive control for polymerization promotion)

-

Colchicine or Nocodazole (positive control for polymerization inhibition)

-

DMSO (vehicle for dissolving compounds)

-

Half-area 96-well black, flat-bottom plates

-

Multichannel pipette

-

Temperature-controlled fluorescence plate reader

Experimental Workflow Diagram

Experimental workflow for the in vitro tubulin polymerization assay.

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare General Tubulin Buffer and store on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM) and store on ice.

-

Reconstitute lyophilized tubulin protein in General Tubulin Buffer to a working concentration (e.g., 4 mg/mL). Keep on ice and use within 30 minutes.

-

Prepare a stock solution of the fluorescent reporter (e.g., 1 mM DAPI in water).

-

Prepare stock solutions of "this compound", paclitaxel, and colchicine/nocodazole in DMSO. A typical stock concentration is 10 mM.

-

-

Reaction Mixture Preparation:

-

On ice, prepare the tubulin polymerization reaction mixture. For a final tubulin concentration of 2 mg/mL, combine the tubulin stock, General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10-15%), and the fluorescent reporter (to a final concentration of 10 µM).[1][3]

-

Prepare serial dilutions of "this compound" and control compounds in General Tubulin Buffer.

-

-

Assay Plate Setup:

-

Using a pre-chilled 96-well plate on ice, add the diluted test compounds and controls to the appropriate wells. Include wells with DMSO only as a vehicle control.

-

To initiate the polymerization reaction, add the cold tubulin polymerization reaction mixture to each well using a multichannel pipette. The final volume in each well is typically 50-100 µL.

-

-

Data Acquisition:

-

Immediately transfer the 96-well plate to a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths for the chosen reporter (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for a total of 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each concentration of "this compound" and the controls.

-

Determine the effect of the compound on the polymerization curve. Key parameters to analyze include:

-

Lag time: The duration of the nucleation phase.

-

Vmax: The maximum rate of polymerization during the growth phase (the steepest slope of the curve).

-

Plateau height: The maximum fluorescence intensity at the steady-state phase, which corresponds to the total amount of polymerized tubulin.

-

-

Calculate the percentage of inhibition at the steady state by comparing the plateau height of the compound-treated wells to the vehicle control wells.

-

If a dose-response is performed, calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Mechanism of Action: Signaling Pathway

Tubulin polymerization inhibitors like "this compound" act by binding to tubulin dimers, preventing their incorporation into growing microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cell cycle arrest and apoptosis.

Mechanism of action for tubulin polymerization inhibitors.

By inhibiting the polymerization of tubulin, "this compound" disrupts the formation and function of the mitotic spindle, which is crucial for proper chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4] If the damage is irreparable, the cell undergoes programmed cell death, or apoptosis. This mechanism of action is the basis for the use of tubulin inhibitors as effective anticancer agents.

References

Application Notes and Protocols for Tubulin Polymerization-IN-47 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-47 is a potent, small molecule inhibitor of tubulin polymerization, belonging to the fused imidazopyrazine class of compounds. By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase, leading to mitotic catastrophe and subsequent cell death in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential candidate for drug development. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its anti-proliferative effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule formation and dynamics is critical during mitosis, as it prevents the proper assembly of the mitotic spindle. Consequently, cells are unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle and eventual apoptotic cell death.

Caption: Mechanism of action of this compound.

Data Presentation

In Vitro Anti-proliferative Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Chp-134 | Neuroblastoma | 7[1] |

| Kelly | Neuroblastoma | 12[2] |

Experimental Protocols

Preparation of Stock Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 375.42 g/mol , dissolve 0.375 mg in 1 mL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on cancer cell lines. Optimization of cell seeding density and incubation times may be required for different cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

Caption: Workflow for cell cycle analysis by flow cytometry.

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvesting. Allow cells to attach overnight. Treat the cells with various concentrations of this compound (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control (0.1% DMSO).

-

Cell Harvesting: After treatment, collect the culture medium (containing floating/detached cells) and wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA and combine them with the cells from the medium.

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest at this phase.

References

Application Notes and Protocols for Immunofluorescence Staining of Microtubules Following "Tubulin polymerization-IN-47" Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Tubulin polymerization-IN-47" is a potent inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent mitotic arrest.[1] This application note provides a detailed protocol for the immunofluorescence staining of microtubules in cultured cells treated with "this compound". The method allows for the visualization and quantitative analysis of the effects of the compound on the microtubule network.

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][3] Tubulin polymerization inhibitors, such as "this compound," bind to tubulin subunits and prevent their assembly into microtubules.[4][5][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and can ultimately induce apoptosis, making these compounds valuable tools in cancer research.[5][6][7]

Principle of the Assay

This protocol utilizes immunofluorescence to visualize the microtubule network within cultured cells. Cells are first treated with "this compound" to induce microtubule depolymerization. Subsequently, the cells are fixed to preserve their cellular structure, and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin is used to label the microtubules. A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, enabling visualization of the microtubule network by fluorescence microscopy. The resulting images can be analyzed to quantify changes in microtubule density, length, and organization.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an immunofluorescence assay after treating a neuroblastoma cell line (e.g., Kelly) with "this compound".

| Treatment Group | Concentration (nM) | Treatment Duration (hours) | Microtubule Network Integrity (% of Control) | Mitotic Index (%) | Apoptotic Cells (%) |

| Vehicle Control (DMSO) | 0 | 24 | 100 ± 5.2 | 5 ± 1.1 | 2 ± 0.5 |

| This compound | 10 | 24 | 45 ± 8.1 | 65 ± 7.3 | 15 ± 2.8 |

| This compound | 25 | 24 | 15 ± 4.5 | 80 ± 5.9 | 35 ± 4.1 |

| This compound | 50 | 24 | 5 ± 2.1 | 88 ± 4.2 | 55 ± 6.7 |

*Data are represented as mean ± standard deviation from three independent experiments. Microtubule network integrity can be quantified using image analysis software to measure the total length or area of the microtubule network.

Experimental Protocols

Materials and Reagents

-

Cell Line: e.g., Kelly human neuroblastoma cells

-

Cell Culture Medium: e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

"this compound" (Stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting Medium

-

Glass coverslips and microscope slides

-

Fluorescence microscope

Experimental Workflow

Caption: Experimental workflow for immunofluorescence staining.

Step-by-Step Protocol

-

Cell Seeding:

-

Sterilize glass coverslips by immersing them in 70% ethanol and passing them through a flame.

-

Place one sterile coverslip into each well of a 24-well plate.

-

Seed Kelly cells at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Drug Treatment:

-

Prepare serial dilutions of "this compound" in cell culture medium from a concentrated stock solution.

-

Remove the old medium from the wells and add the medium containing the desired concentrations of the compound (e.g., 10, 25, 50 nM) and a vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 24 hours).

-

-

Fixation:

-

Carefully aspirate the culture medium.

-

Gently wash the cells twice with pre-warmed PBS.

-

Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.

-

-

Permeabilization:

-

Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

-

Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

-

Add 1 mL of 1% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the mouse anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendation.

-

Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 488-conjugated goat anti-mouse secondary antibody in blocking buffer.

-

Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

-

-

Nuclear Counterstaining:

-

Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Add a DAPI solution (e.g., 300 nM in PBS) to each well and incubate for 5 minutes at room temperature.

-

-

Mounting:

-

Aspirate the DAPI solution and wash the coverslips twice with PBS.

-

Using fine-tipped forceps, carefully remove the coverslips from the wells and briefly dip them in distilled water to remove salts.

-

Wick away excess water and mount the coverslips onto clean microscope slides with a drop of mounting medium.

-

Seal the edges of the coverslips with clear nail polish and allow to dry.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Alexa Fluor 488 (for microtubules) and DAPI (for nuclei).

-

Capture images using a high-resolution camera.

-

Perform quantitative analysis of the microtubule network using image analysis software (e.g., ImageJ/Fiji). Parameters such as microtubule length, density, and filament number can be measured.

-

Signaling Pathway

Caption: Effects of tubulin polymerization inhibition.

The inhibition of tubulin polymerization by "this compound" disrupts the formation of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during mitosis.[5] This leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MICROTUBULE POLYMERIZATION DYNAMICS | Annual Reviews [annualreviews.org]

- 4. mdpi.com [mdpi.com]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Tubulin Polymerization-IN-47

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization-IN-47, also referred to as Compound 4h, is a potent inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this small molecule interferes with the formation of the mitotic spindle, a critical cellular machine for chromosome segregation during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial signaling pathway that halts the cell cycle in the G2/M phase to prevent aneuploidy.[3][4][5][6] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action

This compound acts as a mitotic inhibitor by binding to tubulin and preventing its polymerization into microtubules.[3][4] This leads to a disruption of the mitotic spindle, which is essential for the proper alignment and segregation of chromosomes during mitosis. The cell's surveillance mechanism, the Spindle Assembly Checkpoint (SAC), detects the presence of unattached or improperly attached kinetochores to the mitotic spindle.[5][7][8] Activation of the SAC leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase.[5][8] This inhibition prevents the degradation of cyclin B1 and securin, proteins that are essential for the progression from metaphase to anaphase. Consequently, the cell cycle is arrested in the G2/M phase.[5][7]

Data Presentation

The following table summarizes the quantitative data on cell cycle distribution in neuroblastoma cell lines (Kelly and CHP-134) after treatment with this compound (Compound 4h) for 24 hours. The data is based on the analysis of flow cytometry histograms from the primary research publication.[3][4]

| Cell Line | Treatment (100 nM) | % G1 Phase (Estimated) | % S Phase (Estimated) | % G2/M Phase (Estimated) |

| Kelly | DMSO (Control) | 60% | 25% | 15% |

| This compound | 10% | 15% | 75% | |

| CHP-134 | DMSO (Control) | 65% | 20% | 15% |

| This compound | 15% | 10% | 75% |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Seed neuroblastoma cells (e.g., Kelly or CHP-134) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 100 nM). Prepare a vehicle control with the same final concentration of DMSO.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) under standard cell culture conditions.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

-

Cell Harvesting:

-

For adherent cells, aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add a complete medium to inactivate the trypsin.

-

Transfer the cell suspension to a 15 mL conical tube.

-

For suspension cells, directly transfer the cell suspension to a 15 mL conical tube.

-

-

Cell Pelleting and Washing:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

-

Repeat the centrifugation and washing step once more.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at -20°C for fixation. Note: Fixed cells can be stored at -20°C for several days.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.

-

Discard the ethanol and wash the cell pellet twice with 2 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use a linear scale for the PI fluorescence channel (typically FL2 or PE-A).

-

Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude doublets and debris.

-

Analyze the cell cycle distribution of the single-cell population using appropriate software (e.g., FlowJo, ModFit LT).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound induced G2/M cell cycle arrest.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for "Tubulin polymerization-IN-47" in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of "Tubulin polymerization-IN-47," a potent tubulin polymerization inhibitor, in in vitro assays. The information is intended to guide researchers in accurately preparing stock solutions and conducting tubulin polymerization assays to evaluate the compound's efficacy and mechanism of action.

Compound Information

"this compound" is a small molecule inhibitor of tubulin polymerization, effectively suppressing the proliferation and growth of cancer cells by disrupting microtubule dynamics, which is crucial for cell division.[1][2] Its inhibitory action leads to mitotic arrest and is a subject of interest in cancer research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for "this compound".

| Property | Value | Reference |

| CAS Number | 2834087-62-4 | [3] |

| Molecular Formula | C₂₂H₂₁N₃O₃ | [3] |

| Molecular Weight | 375.42 g/mol | [3] |

| Solubility in DMSO | 125 mg/mL (332.96 mM) | [1][3][4] |

| IC₅₀ (Chp-134 cells) | 7 nM | [1][4] |

| IC₅₀ (Kelly cells) | 12 nM | [1][4] |

Experimental Protocols

Preparation of "this compound" Stock Solution

This protocol describes the preparation of a 10 mM stock solution of "this compound" in Dimethyl Sulfoxide (DMSO).

Materials:

-

"this compound" powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

Procedure:

-

Weighing the Compound: Accurately weigh a specific amount of "this compound" powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.754 mg of the compound.

-

Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed compound. To achieve a 10 mM concentration with 3.754 mg, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath at 37°C can aid in complete dissolution.[5]

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to measure the effect of "this compound" on tubulin polymerization in vitro.

Materials:

-

"this compound" stock solution (prepared as described above)

-

Tubulin protein (>99% pure, e.g., porcine brain tubulin)

-

Tubulin Polymerization Assay Kit (containing fluorescent reporter, GTP, and general tubulin buffer)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9

-

Guanosine-5'-triphosphate (GTP)

-

Fluorescent reporter dye (e.g., DAPI)

-

Black 96-well plates (for fluorescence reading)

-

Temperature-controlled microplate reader with fluorescence detection

Procedure:

-

Preparation of Reagents:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

-

Prepare the assay buffer by adding GTP (to a final concentration of 1 mM) and the fluorescent reporter to the G-PEM buffer.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a series of dilutions of the "this compound" stock solution in the assay buffer to achieve the desired final concentrations for the assay.

-

Include a vehicle control (DMSO) and a positive control (e.g., colchicine or paclitaxel).[5]

-

-

Assay Setup:

-

In a pre-warmed (37°C) black 96-well plate, add the diluted "this compound" or control solutions.

-

To initiate the polymerization reaction, add the cold tubulin solution to each well. The final volume in each well should be consistent (e.g., 50-100 µL).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.[4][5] The excitation and emission wavelengths will depend on the fluorescent reporter used (e.g., 360 nm excitation and 450 nm emission for DAPI).[5]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time for each concentration of "this compound".

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound leading to mitotic arrest.

Experimental Workflow

Caption: Experimental workflow for preparing and using this compound.

References

Determining the IC50 value of "Tubulin polymerization-IN-47" in neuroblastoma cells

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential for several cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] Their critical role in mitosis makes them a key target for anticancer drug development.[1][2] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][2][3] These agents are broadly categorized as microtubule-stabilizing or -destabilizing agents.[1]

"Tubulin polymerization-IN-47" is a potent inhibitor of tubulin polymerization, effectively suppressing the proliferation of neuroblastoma cancer cells.[4][5][6] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines, along with data presentation guidelines and visualization of the relevant biological pathways.

Data Summary

The inhibitory activity of "this compound" has been previously characterized in specific neuroblastoma cell lines. The reported IC50 values are summarized below.

| Cell Line | IC50 (nM) |

| Chp-134 | 7[4][5][6][7] |

| Kelly | 12[4][5][6][7] |

Experimental Protocols

Cell Culture and Maintenance

Materials:

-

Neuroblastoma cell lines (e.g., Kelly, Chp-134)

-

Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

T75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture neuroblastoma cells in T75 flasks with complete growth medium.

-

Maintain the cells in an incubator at 37°C with 5% CO2.

-

Passage the cells upon reaching 80-90% confluency.

-

For the IC50 assay, detach the cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge.

-

Resuspend the cell pellet in fresh medium and perform a cell count to determine the cell concentration.

IC50 Determination using MTT Assay

This protocol outlines the determination of the IC50 value using a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

-

"this compound"

-

Dimethyl sulfoxide (DMSO)

-

Neuroblastoma cells

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Preparation: Prepare a stock solution of "this compound" in DMSO. Perform serial dilutions of the compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

The following diagram illustrates the mechanism of action for tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

Caption: Mechanism of action of "this compound".

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of "this compound".

Caption: Workflow for determining the IC50 value.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]

- 4. This compound | Microtubule(Tubulin) | 2834087-62-4 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Tubulin抑制剂 | MCE [medchemexpress.cn]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. BioRender App [app.biorender.com]

Protocol for assessing apoptosis induction by "Tubulin polymerization-IN-47"

Application Note

For Research Use Only.

Introduction

Tubulin Polymerization-IN-47 is a potent inhibitor of tubulin polymerization, demonstrating efficacy as a mitotic inhibitor, particularly in neuroblastoma cancer cell lines.[1] By disrupting microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division, this compound induces cell cycle arrest and subsequently leads to programmed cell death, or apoptosis.[2] Microtubule-targeting agents are a well-established class of anti-cancer drugs that capitalize on the dependency of rapidly dividing cancer cells on functional microtubule machinery.[3] This document provides a detailed protocol for assessing the apoptotic effects of this compound on cancer cells.

Mechanism of Action

Tubulin polymerization inhibitors, such as this compound, exert their cytotoxic effects by interfering with the assembly of microtubules. This disruption leads to a prolonged mitotic arrest, a state that can trigger a cellular demise pathway known as mitotic catastrophe.[1][4] Mitotic catastrophe is an oncosuppressive mechanism that prevents the propagation of cells that fail to complete mitosis correctly.[5] Following mitotic catastrophe, cells typically undergo apoptosis through the intrinsic pathway.[6][7] This process involves the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in the execution of apoptosis.[4][7]

Quantitative Data Summary

The following tables present representative quantitative data from studies on well-characterized tubulin polymerization inhibitors that induce apoptosis. This data illustrates the expected outcomes from the experimental protocols described below.

Table 1: Induction of Apoptosis in Cancer Cells

| Treatment (24h) | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Reference |

| Vehicle Control | MCF-7 | 3.2 ± 0.5 | 1.8 ± 0.3 | [8] |

| Combretastatin A4 (IC50) | MCF-7 | 27.9 ± 2.1 | 11.9 ± 1.2 | [8] |

| Vehicle Control | TPC1 | 4.5 ± 0.6 | 2.1 ± 0.4 | [9] |

| Combretastatin A4 (10 µM) | TPC1 | 25.3 ± 2.5 | 15.7 ± 1.9 | [9] |

Table 2: Caspase-3/7 Activity

| Treatment (24h) | Cell Line | Fold Increase in Caspase-3/7 Activity | Reference |

| Vehicle Control | MDS-L | 1.0 | [10] |

| Gambogenic Acid (2 µM) | MDS-L | ~4.5 | [10] |

| Vehicle Control | A549 | 1.0 | [11] |

| XN0502 (IC50) | A549 | ~3.0 | [11] |

Table 3: Modulation of Apoptosis-Related Proteins

| Treatment (48h) | Cell Line | Protein | Change in Expression | Reference |

| Vincristine (100 nM) | HeLa | Bax (active form) | Increased | [12] |

| Vincristine (100 nM) | HeLa | Cytochrome c (cytosolic) | Increased | [12] |

| Gambogenic Acid (2 µM) | MDS-L | Cleaved Caspase-3 | Increased | [13] |

| Gambogenic Acid (2 µM) | MDS-L | MCL-1 | Decreased | [13] |

| XN0502 (IC50) | A549 | Pro-caspase-9 | Decreased | [11] |

| XN0502 (IC50) | A549 | Cleaved PARP | Increased | [11] |

Experimental Protocols

The following are detailed protocols for assessing apoptosis induced by this compound.

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Treated and untreated cell cultures

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with various concentrations of this compound for the desired time period. Include an untreated control.

-